molecular formula C19H18N2O3 B5536430 ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate

ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate

Cat. No. B5536430
M. Wt: 322.4 g/mol
InChI Key: RQMSMJIXBSVDSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate and its metabolites involves complex reactions, including the use of the methanesulfonyl as a protective group for phenolic hydroxy in Friedel–Crafts reactions, enabling simpler synthetic routes and high yields. For example, chloromethyl derivatives were converted to formyl derivatives using the Krohnke reaction, followed by cyclization with hydrazine to form novel compounds (Mizuno et al., 2006). Moreover, a convenient synthesis of quinoline derivatives through a domino process involving arylmethyl azides has been described, highlighting the flexibility and efficiency of synthetic strategies for producing these compounds (Tummatorn et al., 2013).

Molecular Structure Analysis

X-ray crystallography studies have provided insights into the molecular structure of related quinoline derivatives. For instance, the crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate has been determined, revealing a six-membered ring adopting a boat conformation with specific C=C double bond lengths, indicating a detailed understanding of the molecular geometry and electron distribution within these molecules (Xiang, 2004).

Chemical Reactions and Properties

Research on the chemical reactions and properties of ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate derivatives includes the study of their reactions with various reagents. For example, reactions with 1,4-dibromo-2-methyl-2-butene have been explored, leading to the formation of main products and dimeric derivatives, showcasing the reactivity and potential for chemical modification of these compounds (Reisch et al., 1993).

Physical Properties Analysis

The physical properties of quinoline derivatives have been extensively studied, with a focus on their crystalline forms and stability under various conditions. The structural and optical properties of certain quinoline derivative thin films have been analyzed, revealing insights into their polycrystalline nature, nanocrystallite dispersion, and optical properties such as absorption parameters and energy gaps (Zeyada et al., 2016).

Chemical Properties Analysis

The chemical properties of ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate derivatives, including their reactivity and interactions with other chemical species, are critical for understanding their potential applications. Studies have elucidated the structure-activity relationships in these compounds, highlighting the importance of specific substituents and modifications for enhancing their chemical activity and stability (Althuis et al., 1980).

Scientific Research Applications

Disease-Modifying Antirheumatic Drugs (DMARDs)

Quinoline derivatives have been evaluated for their potential as disease-modifying antirheumatic drugs (DMARDs). One study involved synthesizing and evaluating the pharmacological properties of the metabolites of a quinoline derivative, which exhibited anti-inflammatory effects in an adjuvant arthritic rat model, indicating potential for treating inflammatory diseases (A. Baba, H. Makino, Y. Ohta, T. Sohda, 1998).

Synthesis and Transformation

Efficient syntheses of quinoline derivatives have been reported, showcasing the versatility of these compounds in chemical synthesis. These methods enable the creation of various metabolites, indicating their utility in drug development and research into new pharmacological agents (M. Mizuno, M. Yamashita, Y. Sawai, K. Nakamoto, Mitsutaka Goto, 2006).

Antimicrobial Activity

Novel quinoline derivatives have demonstrated antimicrobial activity, particularly against gram-negative microorganisms and Staphylococcus aureus. This suggests that these compounds could be developed into new antimicrobial agents, addressing the need for novel treatments in the face of antibiotic resistance (H. Agui, T. Mitani, A. Izawa, T. Komatsu, T. Nakagome, 1977).

Optical and Structural Properties

The structural and optical properties of quinoline derivatives have been studied, revealing their potential application in materials science, particularly in the development of novel fluorophores for biochemistry and medicine. Such compounds could be utilized in studying various biological systems, including DNA, due to their efficient fluorescence characteristics (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).

Anti-Proliferative and Tumor Cell Selectivity

Quinoline derivatives have shown pronounced anti-proliferative activity and selectivity towards certain tumor cells, indicating their potential as novel, tumor-selective therapeutic agents. This research suggests a promising avenue for developing new cancer treatments with high specificity and low cytotoxicity (Joice Thomas, Alenka Jecic, E. Vanstreels, Lizette van Berckelaer, R. Romagnoli, W. Dehaen, S. Liekens, J. Balzarini, 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it exerts its effects at the molecular level. For drugs, this often involves interaction with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing and are included in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and precautions for handling and storage .

Future Directions

Future directions could involve further studies to explore new applications of the compound, or modifications to improve its properties or reduce its side effects .

properties

IUPAC Name

ethyl 4-(3-methoxyanilino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-19(22)16-12-20-17-10-5-4-9-15(17)18(16)21-13-7-6-8-14(11-13)23-2/h4-12H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMSMJIXBSVDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate

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